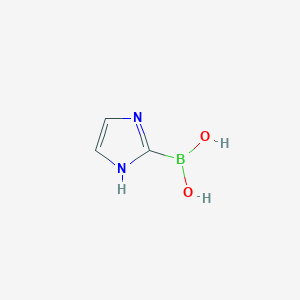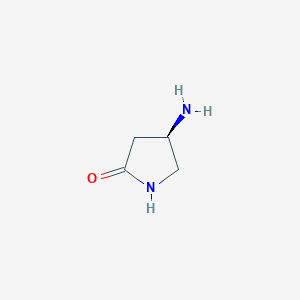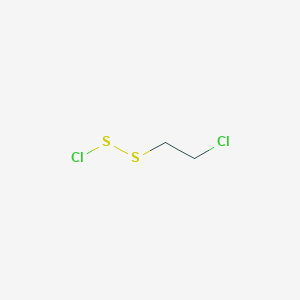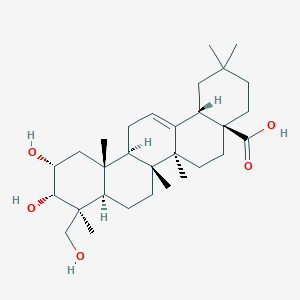
2,3,24-トリヒドロキシオレアン-12-エン-28-酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,24-Trihydroxyolean-12-en-28-oic acid, also known as 2,3,24-trihydroxy-olean-12-en-28-oic acid, is a naturally occurring triterpene acid found in the leaves, stems, and bark of many plants belonging to the Oleaceae family. It is also known as oleanolic acid (OA) and is a member of the oleanane triterpenoids. Oleanolic acid has been used in traditional Chinese medicine for centuries and has recently been the focus of much scientific research. Oleanolic acid has been found to have a wide range of potential therapeutic effects, including anti-inflammatory, anti-oxidant, anti-viral, and anti-cancer properties.
科学的研究の応用
医学
“2,3,24-トリヒドロキシオレアン-12-エン-28-酸”は細胞毒性を示します {svg_1} {svg_2}. つまり、さまざまな種類の癌の治療に使用される可能性があります。この化合物の細胞毒性特性は、癌細胞を標的として殺すために利用できます。
化学
化学の分野では、この化合物は、その複雑な構造と複数のヒドロキシル基の存在により注目されています {svg_3} {svg_4}. これらの基はさまざまな化学反応に関与することができ、この化合物は合成化学で有用な試薬となります。
生物学
この化合物は、ビワ(Pyrus pashia)の枝と葉から単離されたテルペノイドです {svg_5} {svg_6}. テルペノイドは、さまざまな生物学的役割を持つ、自然界に存在する有機化学物質の広大で多様なクラスです。それらはしばしば強い香りがあり、植物の防御に使用されます。
薬理学
“2,3,24-トリヒドロキシオレアン-12-エン-28-酸”の細胞毒性活性は、薬理学にも影響を与えます {svg_7}. それは、癌など、細胞の急速な増殖と分裂を特徴とする疾患の治療のための新しい薬物の開発に使用できます。
農業
この化合物は、特定の菌類に対する試験で示されているように、抗真菌活性を持っており、農業での潜在的な用途を示唆しています {svg_8}. それは、作物を保護し、収量を増加させるための新しい殺菌剤の開発に使用できます。
生化学分析
Cellular Effects
2,3,24-Trihydroxyolean-12-en-28-oic acid has been observed to exert various effects on different cell types. It has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anti-cancer agent. This compound influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may induce apoptosis in cancer cells by activating specific signaling cascades. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2,3,24-Trihydroxyolean-12-en-28-oic acid involves its interaction with various biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it may inhibit enzymes involved in cell proliferation, thereby exerting its cytotoxic effects. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,24-Trihydroxyolean-12-en-28-oic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 2,3,24-Trihydroxyolean-12-en-28-oic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of its effects are still being studied .
Dosage Effects in Animal Models
The effects of 2,3,24-Trihydroxyolean-12-en-28-oic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and cytotoxic activities, without significant adverse effects. At higher doses, 2,3,24-Trihydroxyolean-12-en-28-oic acid may cause toxicity, including liver and kidney damage. Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage, leading to enhanced therapeutic or toxic effects .
Metabolic Pathways
2,3,24-Trihydroxyolean-12-en-28-oic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert biological effects. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3,24-Trihydroxyolean-12-en-28-oic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. Additionally, 2,3,24-Trihydroxyolean-12-en-28-oic acid may accumulate in certain tissues, leading to localized effects .
Subcellular Localization
2,3,24-Trihydroxyolean-12-en-28-oic acid is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. For example, 2,3,24-Trihydroxyolean-12-en-28-oic acid may be directed to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of this compound is crucial for its activity and function .
特性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-ZDNZHVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)
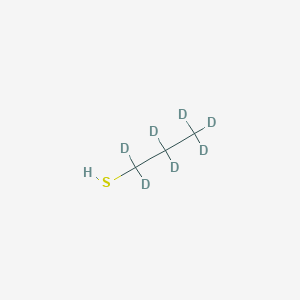

![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)
